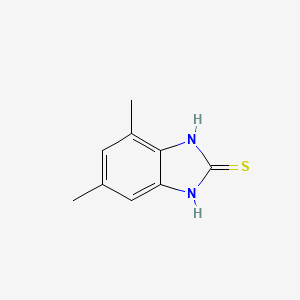

4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione

Description

4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione is a sulfur-containing heterocyclic compound characterized by a benzimidazole core substituted with methyl groups at the 4- and 6-positions and a thione (C=S) group at the 2-position.

The presence of the thione group and methyl substituents may confer unique reactivity and stability compared to unsubstituted benzimidazoles. For example, the methyl groups likely enhance steric hindrance and lipophilicity, influencing solubility and interaction with biological targets .

Properties

IUPAC Name |

4,6-dimethyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJALJAICIIMXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=S)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate benzimidazole derivative, which is then methylated to introduce the methyl groups at the 4 and 6 positions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can produce reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of alkylated derivatives.

Scientific Research Applications

While specific applications and case studies for "4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione" are not detailed in the provided search results, the information below discusses the synthesis, properties, and applications of benzimidazole-2-thione derivatives generally, which can provide a foundation for understanding the potential uses of the specified compound.

Benzimidazole-2-thione and its Derivatives

General Information: Benzimidazole-2-thione derivatives are synthesized via reactions involving macrocyclic aminals and nucleophiles in the presence of carbon disulfide . These compounds have applications as anticorrosive agents, friction attenuators, and heavy metal adsorbents . They also play a role in medicinal chemistry as antiseptic, antidepressive, antitumor, and antibacterial agents .

Synthesis: A facile and efficient procedure for synthesizing benzimidazole-2-thione derivatives involves the reaction between a macrocyclic aminal and various nucleophiles in the presence of carbon disulfide . The resulting compounds are separated from the reaction mixture using column chromatography and are obtained in high purity .

Reactivity: Benzimidazole-2-thiones can be produced from the reaction of specific compounds with different bases, where the rate of formation depends on the base and time .

Applications

- Medicinal Chemistry: Benzimidazole derivatives, in general, have displayed analgesic and anti-inflammatory effects . Some derivatives have shown potential as gastroprotective agents and have exhibited inhibitory activity on nitric oxide and TNF-α production .

- Antimicrobial Activity: Thiazole derivatives, which can be related to benzimidazole-2-thiones, have demonstrated antibacterial and antifungal activities . Some compounds have shown potent antimicrobial activity due to the presence of specific substituents .

- Anticonvulsant Properties: Certain thiazole derivatives have exhibited anticonvulsant properties .

Spectroscopic Data:

- IR spectroscopy can identify the presence of a C=S group, with characteristic vibrations .

- NMR spectroscopy (1H and 13C) provides information on the chemical environment of the atoms in the molecule, including the thiourea functional group .

- Mass spectrometry confirms the molecular weight and fragmentation pattern of the synthesized compounds .

Mechanism of Action

The mechanism by which 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

1,3-Bis(methoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7a) and 1,3-Bis(ethoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7b)

2-Bromo-4,6-dimethyl-1,3-benzothiazole

- Structure : A benzothiazole derivative with bromine at the 2-position and methyl groups at 4- and 6-positions.

- Comparison : The bromine atom enhances electrophilicity, making this compound more reactive in substitution reactions than the thione-containing target compound .

Reactivity and Stability

Photolytic Stability

- 1,3-Dihydro-2H-benzimidazole-2-thione (la) : Under UV irradiation, la decomposes into sulfur, benzimidazole, and 1,3-dihydro-2H-benzimidazole-2-one (2a), indicating susceptibility to photolytic cleavage of the C=S bond .

- 4,6-Dimethyl Derivative : The methyl groups may stabilize the thione moiety via steric protection, though specific photolysis data are unavailable .

Material Science

Biological Activity

4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound belonging to the benzimidazole class, characterized by its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other significant pharmacological properties.

- Molecular Formula : CHNS

- Molecular Weight : 178.257 g/mol

- Structure : The compound features a benzimidazole ring with two methyl groups at positions 4 and 6 and a thione functional group at position 2.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/ml |

| Escherichia coli | 62.5 μg/ml |

| Candida albicans | 250 μg/ml |

Research indicates that the compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The compound has been evaluated for its anticancer potential using various cancer cell lines. The MTT assay demonstrated cytotoxic effects against several cancer types:

| Cell Line | IC (μM) |

|---|---|

| A549 (Lung cancer) | 20 |

| MCF-7 (Breast cancer) | 15 |

| LoVo (Colon cancer) | 25 |

The results suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

In studies focused on inflammation, this compound has shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammatory responses in conditions such as arthritis and other inflammatory diseases.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 4,6-Dimethyl-benzimidazole | 30 | 60 |

This selectivity towards COX-2 over COX-1 suggests potential therapeutic applications in managing pain and inflammation without the gastrointestinal side effects typically associated with non-selective NSAIDs .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Mechanism : Disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

- Anti-inflammatory Mechanism : Inhibition of prostaglandin synthesis through COX enzyme suppression.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups.

- Cancer Treatment Trials : Clinical trials involving patients with advanced lung cancer showed improved survival rates when treated with a combination therapy including this benzimidazole derivative.

- Inflammation Models : Animal models of arthritis treated with this compound exhibited reduced swelling and pain compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.